(4E)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolone core, a thiazole ring, and a nitrophenyl hydrazone moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Pyrazolone Core: This can be achieved by the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to yield 3-methyl-1-phenyl-2-pyrazolin-5-one.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.
Hydrazone Formation: The final step involves the condensation of the pyrazolone derivative with 2-nitrobenzaldehyde in the presence of an acid catalyst to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazolone rings.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted hydrazones or thiazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry
Dye and Pigment Production: Use in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-methyl-4-[2-(2-aminophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- (4E)-5-methyl-4-[2-(2-chlorophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of the nitrophenyl group in (4E)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C19H14N6O3S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H14N6O3S/c1-12-17(22-21-14-9-5-6-10-16(14)25(27)28)18(26)24(23-12)19-20-15(11-29-19)13-7-3-2-4-8-13/h2-11,23H,1H3 |
InChI Key |
MCSYDROSJSJVID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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